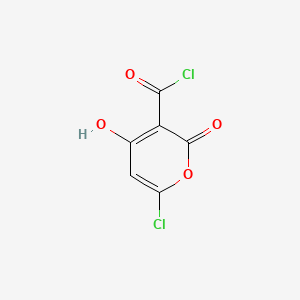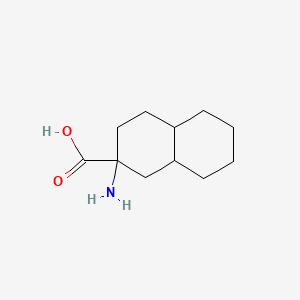
CDTA sodium salt, DCTA sodium salt, 1,2-Diaminocyclohexanetetraacetic acid solution tetraso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDTA sodium salt, DCTA sodium salt, and 1,2-Diaminocyclohexanetetraacetic acid solution tetrasodium salt are types of aminopolycarboxylic acids (APCAs) that are used in several industries due to their unique properties of chelation . They are often used in volumetric standard solutions for complexometry .
Synthesis Analysis
The synthesis of these compounds involves complex chemical reactions. For instance, CDTA sodium salt has been tested as an alternative acidizing fluid for carbonate formations due to its lipophilic properties . The labeling of polysaccharides at hydroxyl groups is another example of a synthesis process involving DCTA sodium salt .
Molecular Structure Analysis
The molecular formula of CDTA sodium salt is C14H18N2O8.4Na, and it has a molecular weight of 434.262 . The structure of these compounds is constructed using software and further optimized using density functional theory .
Chemical Reactions Analysis
The reaction kinetics and mechanism of these compounds have been studied with cerium(IV) ions in perchloric acid media at room temperature, showing a reduction of Ce 4+ to cerium(III) ions .
Physical And Chemical Properties Analysis
CDTA sodium salt is a colorless liquid with a density of 1.03. It has a boiling point of approximately 100°C and a melting point of approximately 0°C . The composition includes water (84.82%), acetic acid (5.98%), sodium chloride (5.80%), sodium hydroxide (3%), and 1,2-Cyclohexylenedimaine Tetraacetic Acid (CDTA) (0.40%) .
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
18763-65-0 |
|---|---|
Nombre del producto |
CDTA sodium salt, DCTA sodium salt, 1,2-Diaminocyclohexanetetraacetic acid solution tetraso |
Fórmula molecular |
C14H18N2Na4O8 |
Peso molecular |
434.263 |
Nombre IUPAC |
tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C14H22N2O8.4Na/c15-13-7(3-11(21)22)5(1-9(17)18)6(2-10(19)20)8(14(13)16)4-12(23)24;;;;/h5-8,13-14H,1-4,15-16H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 |
Clave InChI |
GGLQYHKBQLITFL-UHFFFAOYSA-J |
SMILES |
C(C1C(C(C(C(C1CC(=O)[O-])N)N)CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)

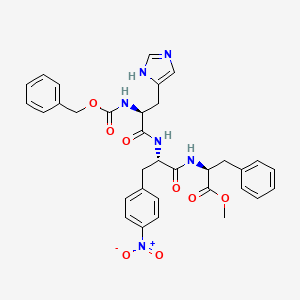
![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)

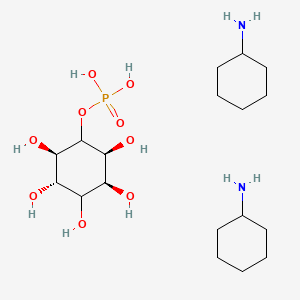
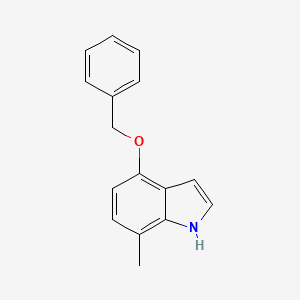
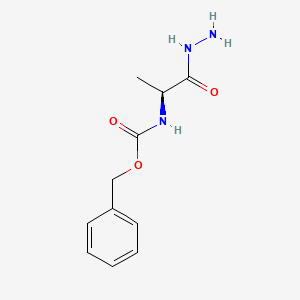
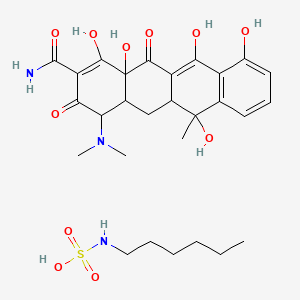
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
